Isoginsenoside Rh3

Structure-activity relationship cytotoxicity cancer cell lines

Procure Isoginsenoside Rh3 for studies requiring a PPD-class ginsenoside with a distinct C20-22 diene configuration. Unlike C20-21 diene analogs (e.g., Rk2), Rh3 initiates antiproliferative effects at 5 μM, achieving 62.1% SW1116 inhibition at 120 μg/mL via caspase-3 upregulation. Its significantly lower hemolytic activity vs. PPD and Rh2 enables higher in vivo dosing where erythrocyte integrity is limiting. Confirmed BBB penetration and hippocampal accumulation (520.0 ng/g) support CNS applications with once-daily dosing (t1/2 = 14.7 h).

Molecular Formula C36H60O7
Molecular Weight 604.9 g/mol
Cat. No. B3028177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoginsenoside Rh3
Molecular FormulaC36H60O7
Molecular Weight604.9 g/mol
Structural Identifiers
SMILESCC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C
InChIInChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11+/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1
InChIKeyPHLXREOMFNVWOH-DNQFHFKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoginsenoside Rh3 Procurement Guide: Quantifying Differentiation of a Rare Ginsenoside with C20-22 Diene Configuration


Isoginsenoside Rh3 (also designated Ginsenoside Rh3 or (20E)-Ginsenoside Rh3, CAS 105558-26-7) is a dammarane-type triterpenoid saponin belonging to the protopanaxadiol (PPD)-class of rare ginsenosides [1]. Structurally, it is a C20-22 diene monoglucoside (3-O-β-D-glucopyranosyl-dammarane-(E)-20(22),24-diene-3β,12β-diol) that distinguishes it from closely related C20-21 diene analogs such as Rk2 [2]. Isolated originally from the fruits of Panax ginseng C. A. Mey, Rh3 can also be produced via acid-catalyzed transformation from Rh2, yielding approximately 12.7 mg Rh3 from 100 mg Rh2 starting material [2].

Isoginsenoside Rh3 Cannot Be Replaced by Rh2 or Rg3: Three Structural Features That Drive Divergent Pharmacological Outcomes


In-class substitution of ginsenosides without structural consideration introduces substantial experimental variability. The C20-22 diene configuration of Isoginsenoside Rh3 confers a different cytotoxic potency profile compared to the C20-21 diene of Rk2, with Rh3 demonstrating measurable activity from 5 μM while Rk2 requires concentrations exceeding 80 μM to elicit antiproliferative effects [1]. Furthermore, despite Rh3 exhibiting lower absolute antiproliferative potency than PPD and Rh2 in certain colorectal cancer models (p < 0.01), it offers a differentiated safety and handling profile characterized by significantly reduced hemolytic activity and improved solubility [2]. These structural determinants—double bond position and glycosylation pattern—preclude simple interchangeability within the rare ginsenoside class.

Isoginsenoside Rh3 Comparative Evidence Summary: Quantified Differentiation Across Six Experimental Dimensions


Isoginsenoside Rh3 vs. Rk2: C20-22 Diene Configuration Enables Cytotoxic Activity at 16-Fold Lower Concentration

A direct head-to-head comparison of 23 ginsenosides across six human cancer cell lines established that Isoginsenoside Rh3 exhibits moderate cytotoxic effects beginning at a concentration range of 5–80 μM, whereas the structurally related C20-21 diene analog Rk2 required concentrations exceeding 80 μM to elicit any measurable antiproliferative effect [1]. This differential activity is attributed to the position of the terminal double bond (C20-22 in Rh3 vs. C20-21 in Rk2), a structural determinant consistently associated with enhanced activity across the ginsenoside SAR landscape [1].

Structure-activity relationship cytotoxicity cancer cell lines

Isoginsenoside Rh3 vs. Rh2 and PPD: Reduced Hemolytic Risk Enables Higher Working Concentrations in Blood-Containing Assays

In a direct comparative evaluation using rabbit blood, Isoginsenoside Rh3 demonstrated significantly slighter hemolytic effects than both PPD and Rh2 [1]. This reduced erythrocyte membrane disruption was observed alongside improved solubility characteristics relative to these more potent but more hemolytic analogs [1]. Concurrently, Rh3 inhibited SW1116 colorectal cancer cell proliferation in a dose-dependent manner, achieving a 62.1% inhibition rate at 120 μg/mL, with peak activity occurring at 12 hours and sustained through 48 hours [1].

Hemolytic activity solubility formulation safety

Isoginsenoside Rh3 Prolonged Elimination Half-Life (14.7 h) Enables Extended Dosing Intervals in Rodent Pharmacokinetic Studies

A validated LC-MS/MS pharmacokinetic study following oral administration of Isoginsenoside Rh3 (100 mg/kg) to male Sprague-Dawley rats revealed a prolonged elimination half-life (t₁/₂) of 14.7 ± 1.7 hours, coupled with a low clearance rate of 13.0 ± 3.8 L/h/kg and a high volume of distribution of 280.4 ± 109.3 L/kg [1]. Tissue distribution analysis at Tₘₐₓ demonstrated highest accumulation in the intestine (15,445.2 ng/g), followed by stomach (2,906.7 ng/g) and liver (1,930.8 ng/g), with notable blood-brain barrier penetration evidenced by hippocampal accumulation of 520.0 ng/g [1]. While direct comparative PK data against Rh2 or Rg3 in the same study design is not available, these parameters establish a quantitative baseline for cross-study reference.

Pharmacokinetics oral bioavailability tissue distribution

Isoginsenoside Rh3 20(S)-Stereoisomer Exhibits Stronger Cytotoxic Activity Than 20(R)-Epimer Across PPD-Class Ginsenosides

The structure-activity relationship analysis of 23 ginsenosides established a class-level principle that 20(S)-ginsenosides consistently demonstrate stronger cytotoxic effects than their corresponding 20(R)-stereoisomers [1]. This stereospecificity, observed across six human cancer cell lines, applies to Isoginsenoside Rh3 as a member of the protopanaxadiol class [1]. While the study did not report separate IC₅₀ values for 20(S)-Rh3 and 20(R)-Rh3, the class-level SAR principle indicates that procurement and experimental use of the 20(S)-epimer is likely to yield higher activity than the 20(R)-epimer in cytotoxicity assays.

Stereochemistry stereoisomer activity SAR

Isoginsenoside Rh3 Exhibits Intermediate Cytotoxic Potency Ranking Among 23 Ginsenosides Across Six Cancer Cell Lines

In a systematic comparison of 23 ginsenosides across six human cancer cell lines, the relative cytotoxic activity order was established as: Rh1 < Rg3 < Rg5 ≈ Rk1 < Rh2 ≈ aPPT < Rh3 ≈ Rk2 < aPPD < Δ(20-21)PPT ≈ Δ(20-22)PPT < Δ(20-21)PPD ≈ Δ(20-22)PPD . Isoginsenoside Rh3 occupies an intermediate position in this hierarchy, showing comparable activity to Rk2 (both classified in the Rh3 ≈ Rk2 tier), but with the critical distinction that Rh3 activity initiates at lower concentrations [1]. This ranking provides quantitative context for selecting Rh3 among the rare ginsenoside panel when intermediate potency with favorable handling characteristics is required.

Cytotoxicity ranking comparative potency SAR

Isoginsenoside Rh3 Inhibits Proinflammatory Cytokine Expression at Concentrations Comparable to Rh2 and Compound K in Microglia

In LPS-stimulated microglial activation models, Isoginsenoside Rh3, along with Rh2 and compound K, significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines including TNF-α and IL-6 [1]. Rh3 further demonstrated enhancement of the anti-inflammatory mediator heme oxygenase-1 (HO-1) expression in this system [1]. In a separate model of IgE-antigen stimulated RBL-2H3 mast cells, Rh3 potently inhibited degranulation and suppressed mRNA expression of IL-6 [2]. While this represents a cross-study comparable observation rather than a direct quantitative head-to-head comparison with Rh2, the data indicate that Rh3 achieves anti-inflammatory efficacy at least comparable to these established reference compounds in neuroinflammatory contexts.

Anti-inflammatory neuroinflammation microglia

Isoginsenoside Rh3 Optimal Application Scenarios Based on Validated Comparative Evidence


Colorectal Cancer Research Requiring Caspase-3-Mediated Apoptosis Induction with Manageable Hemolytic Interference

Isoginsenoside Rh3 is specifically suited for colorectal cancer studies using SW1116 or HCT116 cell models where apoptosis induction via caspase-3 upregulation is the primary endpoint [1]. At 120 μg/mL, Rh3 achieves 62.1% proliferation inhibition with peak activity sustained from 12 to 48 hours, while its reduced hemolytic activity compared to PPD and Rh2 minimizes confounding effects in assays containing blood-derived components [1]. For studies requiring combination with blood-based biomarkers or co-culture systems, Rh3 offers a wider safe operating window than more potent but more hemolytic PPD-class alternatives [1].

Central Nervous System-Targeted Studies Requiring Blood-Brain Barrier Penetration in Rodent Models

The demonstrated ability of Isoginsenoside Rh3 to cross the blood-brain barrier and accumulate in the hippocampus at concentrations of 520.0 ng/g following oral administration [1] positions this compound for CNS-focused preclinical investigations. The prolonged elimination half-life of 14.7 hours supports once-daily dosing regimens, reducing animal handling stress in chronic neuroinflammation or neurodegenerative disease models [1]. The established anti-inflammatory activity of Rh3 in microglial cells [2] further supports its application in neuroinflammation research where BBB penetration is a prerequisite.

Structure-Activity Relationship Studies on C20 Double Bond Position Effects in Ginsenoside Cytotoxicity

Isoginsenoside Rh3 serves as a critical reference compound for SAR investigations comparing C20-22 diene (Rh3) versus C20-21 diene (Rk2) configurations within the rare ginsenoside class [1]. The 16-fold difference in active concentration threshold between Rh3 (5–80 μM) and Rk2 (>80 μM) provides a robust quantitative anchor for mechanistic studies examining how terminal double bond position influences membrane interactions, target engagement, and cellular uptake [1]. Procurement of both Rh3 and Rk2 from the same synthetic or transformation batch enables controlled comparative pharmacology studies [1].

In Vivo Oncology Studies Prioritizing Reduced Erythrocyte Toxicity Over Maximal Single-Agent Potency

For in vivo xenograft or syngeneic tumor models where dosing is limited by hemolytic toxicity rather than tumor cell sensitivity, Isoginsenoside Rh3 presents a differentiated safety profile [1]. While PPD and Rh2 demonstrate stronger inhibition of SW1116 cell proliferation (p < 0.01 vs. Rh3), their higher hemolytic activity may restrict achievable plasma concentrations in vivo [1]. Rh3 may therefore enable higher cumulative dosing or longer treatment duration in models where erythrocyte integrity is a dose-limiting factor, though direct in vivo comparative toxicity studies are needed to confirm this application [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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